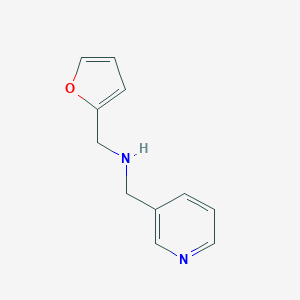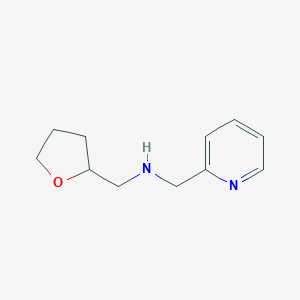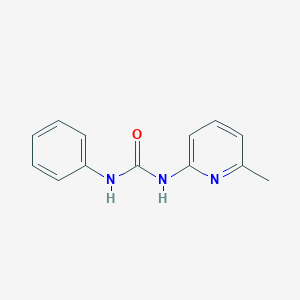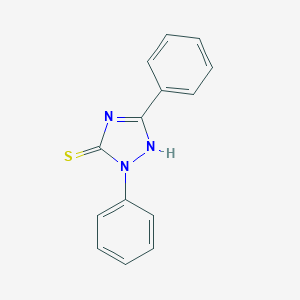![molecular formula C13H15F3N4O5 B187886 2-[4-[2,6-Dinitro-4-(trifluoromethyl)phenyl]piperazin-1-yl]ethanol CAS No. 5670-54-2](/img/structure/B187886.png)
2-[4-[2,6-Dinitro-4-(trifluoromethyl)phenyl]piperazin-1-yl]ethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[4-[2,6-Dinitro-4-(trifluoromethyl)phenyl]piperazin-1-yl]ethanol is a chemical compound with potential applications in scientific research. It belongs to the class of piperazine derivatives and has a molecular formula of C12H14F3N3O5. This compound has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential applications in laboratory experiments.
作用机制
The mechanism of action of 2-[4-[2,6-Dinitro-4-(trifluoromethyl)phenyl]piperazin-1-yl]ethanol involves its interaction with certain receptors in the brain. It has been shown to bind to the NMDA receptor and modulate its activity, leading to changes in synaptic plasticity and neuronal signaling. This compound also has antioxidant and anti-inflammatory properties, which may contribute to its neuroprotective effects.
生化和生理效应
2-[4-[2,6-Dinitro-4-(trifluoromethyl)phenyl]piperazin-1-yl]ethanol has been shown to have various biochemical and physiological effects. It has been shown to modulate the activity of the NMDA receptor, leading to changes in synaptic plasticity and neuronal signaling. This compound also has antioxidant and anti-inflammatory properties, which may contribute to its neuroprotective effects. In addition, it has been shown to have anxiolytic and antidepressant effects in animal models.
实验室实验的优点和局限性
One advantage of using 2-[4-[2,6-Dinitro-4-(trifluoromethyl)phenyl]piperazin-1-yl]ethanol in lab experiments is its ability to modulate the activity of the NMDA receptor, which is involved in various physiological processes. This compound also has antioxidant and anti-inflammatory properties, making it a potential candidate for the treatment of various diseases. However, one limitation of using this compound is its potential toxicity and side effects, which need to be carefully evaluated in future studies.
未来方向
There are several future directions for the study of 2-[4-[2,6-Dinitro-4-(trifluoromethyl)phenyl]piperazin-1-yl]ethanol. One direction is to further investigate its mechanism of action and its potential applications in the treatment of various neurological disorders. Another direction is to evaluate its toxicity and side effects in more detail, in order to determine its safety for use in humans. Additionally, future studies could focus on the development of more efficient synthesis methods for this compound, in order to facilitate its use in scientific research.
合成方法
2-[4-[2,6-Dinitro-4-(trifluoromethyl)phenyl]piperazin-1-yl]ethanol can be synthesized using various methods. One of the common methods involves the reaction of 2,6-dinitro-4-(trifluoromethyl)aniline with piperazine in the presence of a reducing agent and a solvent. The resulting product is then treated with an acid to form the final product. Other methods involve the use of different starting materials and reaction conditions.
科学研究应用
2-[4-[2,6-Dinitro-4-(trifluoromethyl)phenyl]piperazin-1-yl]ethanol has potential applications in scientific research. It has been studied for its ability to modulate the activity of certain receptors in the brain, such as the N-methyl-D-aspartate (NMDA) receptor. This compound has also been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various diseases such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
属性
CAS 编号 |
5670-54-2 |
|---|---|
产品名称 |
2-[4-[2,6-Dinitro-4-(trifluoromethyl)phenyl]piperazin-1-yl]ethanol |
分子式 |
C13H15F3N4O5 |
分子量 |
364.28 g/mol |
IUPAC 名称 |
2-[4-[2,6-dinitro-4-(trifluoromethyl)phenyl]piperazin-1-yl]ethanol |
InChI |
InChI=1S/C13H15F3N4O5/c14-13(15,16)9-7-10(19(22)23)12(11(8-9)20(24)25)18-3-1-17(2-4-18)5-6-21/h7-8,21H,1-6H2 |
InChI 键 |
QBTMMSCUEZTXQX-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CCO)C2=C(C=C(C=C2[N+](=O)[O-])C(F)(F)F)[N+](=O)[O-] |
规范 SMILES |
C1CN(CCN1CCO)C2=C(C=C(C=C2[N+](=O)[O-])C(F)(F)F)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




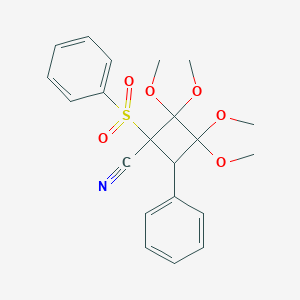
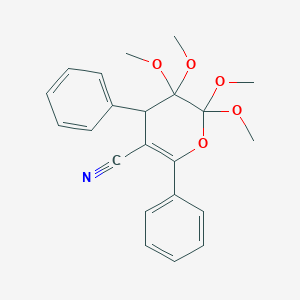
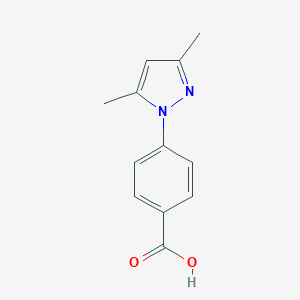
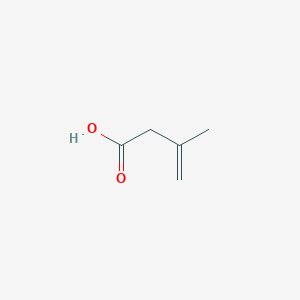
![3-Ethyl-2,4-dimethylindeno[2,1-b]pyran](/img/structure/B187815.png)
![2-(4-Bromophenyl)indeno[2,1-b]pyran](/img/structure/B187816.png)
![2-(4-Methylphenyl)indeno[2,1-b]pyran](/img/structure/B187817.png)


